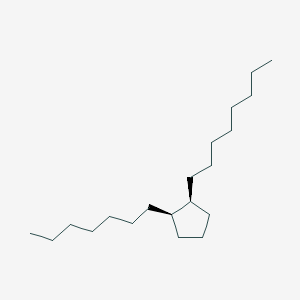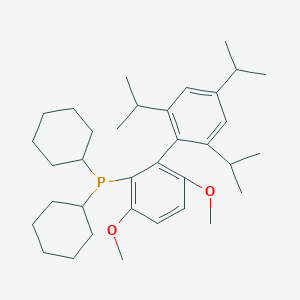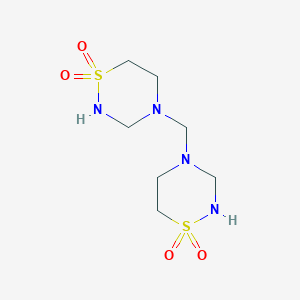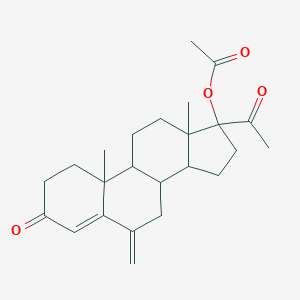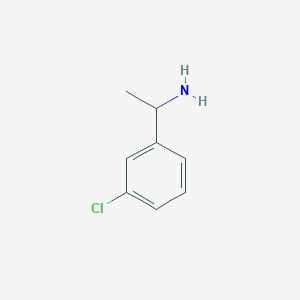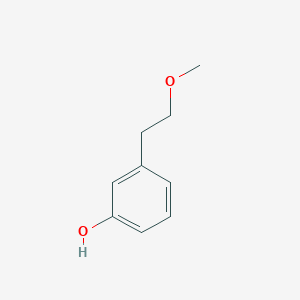
3-(2-Methoxyethyl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methoxyphenol derivatives typically involves the reaction of substituted benzaldehydes with amines or other nucleophiles. For example, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol is synthesized from o-vanillin and 2-chlorobenzylamine . Similarly, other derivatives are synthesized through condensation reactions, as seen in the synthesis of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol . These methods could potentially be adapted for the synthesis of 3-(2-Methoxyethyl)phenol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of methoxyphenol derivatives are often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For instance, the crystal structure of (E)-3-methoxy-2-[(p-tolylimino)methyl]phenol is determined to crystallize in the monoclinic space group P21/c . The molecular geometry, including bond lengths and angles, can also be calculated using computational methods such as density functional theory (DFT), as demonstrated in the studies of various methoxyphenol derivatives .
Chemical Reactions Analysis
The reactivity of methoxyphenol derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups. The intramolecular hydrogen bonding and the tautomeric forms, such as enol-imine or phenol-imine, play a significant role in the stability and reactivity of these compounds . Theoretical calculations, including frontier molecular orbitals analysis, can provide insights into the potential chemical reactions these compounds might undergo, such as electrophilic or nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenol derivatives are closely related to their molecular structure. Spectroscopic techniques like FT-IR, UV-vis, and NMR are used to characterize these properties experimentally . Theoretical calculations complement these studies by predicting vibrational frequencies, electronic transitions, and chemical shifts . Additionally, properties such as polarizability, hyperpolarizability, and molecular electrostatic potential are investigated to assess the nonlinear optical (NLO) properties and the electron density distribution within the molecules . These studies suggest that methoxyphenol derivatives could serve as potential materials for NLO applications.
Wissenschaftliche Forschungsanwendungen
Gastroprotective Effects
- β3 Adrenoceptor Agonists : Studies on β3 adrenergic receptor agonists, including compounds structurally related to 3-(2-Methoxyethyl)phenol, have shown significant reduction in gastric ulceration, comparable to cimetidine treatment. These effects may be due to enhanced gastric mucosal blood flow and reduced gastric motility (Sevak, Paul, Goswami, & Santani, 2002).
Reproductive Toxicity Studies
- Benzophenone-3 (BP-3) Studies : BP-3, a compound with a phenolic structure similar to 3-(2-Methoxyethyl)phenol, has been studied for its impact on reproduction. High levels of BP-3 exposure are linked to changes in birth weights and gestational ages, suggesting potential endocrine-disrupting effects (Ghazipura, McGowan, Arslan, & Hossain, 2017).
Cancer Research
- Anticancer Properties : Compounds structurally related to 3-(2-Methoxyethyl)phenol, like Quercetin and 2-Methoxyestradiol, have shown promising results in inhibiting tumor growth in human prostate cancer cell lines. Their combination resulted in significant inhibition of xenograft tumor growth and improved antitumor effects (Yang et al., 2015).
Antimicrobial Activity
- Non-Halogenated Phenolic Compounds : Phenolic compounds, including those similar to 3-(2-Methoxyethyl)phenol, have long been used as antiseptics. They demonstrate varied inhibitory powers against bacteria, fungi, and viruses, although their mode of action is not fully understood (Davidson & Brandén, 1981).
Anti-Asthmatic Activity
- Phenolic Compounds from Gastrodia elata : Certain phenolic compounds, akin to 3-(2-Methoxyethyl)phenol, exhibit significant anti-asthmatic activities. This is potentially due to their roles in mediating inflammation and affecting specific airway resistance (Jang, Lee, & Kim, 2010).
Safety And Hazards
3-(2-Methoxyethyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYIABNYSBNFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411318 | |
| Record name | 3-(2-methoxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)phenol | |
CAS RN |
32846-01-8 | |
| Record name | 3-(2-methoxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

